Fascaplysin

Beschreibung

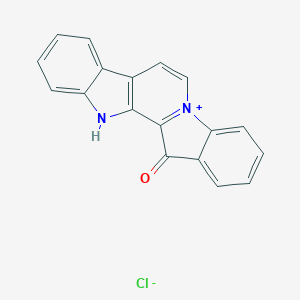

Structure

3D Structure

Eigenschaften

CAS-Nummer |

114719-57-2 |

|---|---|

Molekularformel |

C18H11N2O+ |

Molekulargewicht |

271.3 g/mol |

IUPAC-Name |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one |

InChI |

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1 |

InChI-Schlüssel |

WYQIPCUPNMRAKP-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

fascaplisine fascaplysin fascaplysine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Crimson Tide of the Reef: A Technical Guide to the Discovery and Isolation of Fascaplysin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, isolation, and purification of fascaplysin, a potent marine alkaloid derived from sponges of the Fascaplysinopsis genus. This document details the experimental protocols for its extraction and purification and explores its significant interactions with key cellular signaling pathways.

Introduction: The Discovery of a Marine Marvel

This compound, a striking red pigment, was first isolated in 1988 from the marine sponge Fascaplysinopsis sp.[1][2]. This pentacyclic alkaloid, characterized by a unique 12H-pyrido[1,2-a:3,4-b′]diindole ring system, has since garnered significant attention for its broad spectrum of biological activities, including potent antitumor, antibacterial, and antifungal properties[2][3]. Its planar structure allows it to intercalate with DNA, a mechanism contributing to its cytotoxicity[1]. Furthermore, this compound is a noted inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making it a compound of high interest in oncology research[4][5].

Isolation and Purification of this compound from Fascaplysinopsis reticulata

The isolation of this compound from its natural source is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies for the extraction of alkaloids from marine sponges.

Experimental Protocols

2.1.1. Extraction of Crude this compound

This initial phase aims to extract a broad range of metabolites, including this compound, from the sponge biomass.

-

Materials:

-

Frozen specimen of Fascaplysinopsis reticulata

-

Methanol (B129727) (MeOH)

-

Homogenizer

-

Large glass container with lid

-

Rotary evaporator

-

-

Procedure:

-

A frozen specimen of Fascaplysinopsis reticulata (e.g., 1.6 kg wet weight) is thawed and homogenized.

-

The homogenized sponge is extracted with methanol (MeOH) four times, with each extraction lasting for three days at room temperature.

-

The combined methanolic solutions are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

The crude extract is then desalted by redissolving in methanol, followed by filtration and concentration to yield a final crude methanolic extract (e.g., approximately 69 g from 1.6 kg wet weight sponge)[6].

-

2.1.2. Kupchan Liquid-Liquid Partitioning

This fractionation step separates compounds based on their polarity, enriching the this compound content in a specific fraction.

-

Materials:

-

Crude methanolic extract

-

Methanol (MeOH)

-

Water (H₂O)

-

Chloroform (B151607) (CHCl₃)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

The crude methanolic extract is suspended in a 90% aqueous methanol solution.

-

This solution is then partitioned against chloroform (CHCl₃) in a separatory funnel.

-

The mixture is shaken vigorously and allowed to separate into aqueous and organic layers.

-

The lower chloroform layer, containing the less polar compounds including this compound, is collected.

-

The aqueous layer is re-extracted with chloroform twice more to ensure complete recovery.

-

The combined chloroform fractions are concentrated under reduced pressure to yield a crude chloroform extract enriched with this compound[7].

-

2.1.3. Sephadex LH-20 Column Chromatography

This size-exclusion and partition chromatography step further purifies this compound from the enriched extract.

-

Materials:

-

Crude chloroform extract

-

Sephadex LH-20 resin

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector

-

-

Procedure:

-

A chromatography column is packed with Sephadex LH-20 resin and equilibrated with methanol.

-

The crude chloroform extract is dissolved in a minimal amount of methanol and loaded onto the column.

-

The column is eluted with methanol at a constant flow rate.

-

Fractions are collected and monitored for the presence of the characteristic red this compound pigment.

-

Fractions containing pure this compound, as determined by thin-layer chromatography or HPLC, are pooled.

-

2.1.4. Crystallization

The final step yields highly purified this compound crystals.

-

Materials:

-

Pooled this compound fractions from chromatography

-

Methanol (MeOH)

-

Crystallization dish

-

-

Procedure:

-

The pooled, purified this compound fractions are concentrated to a small volume.

-

The concentrated solution is allowed to stand at a cool temperature (e.g., 4°C) in a crystallization dish.

-

The resulting red crystals of this compound are collected by filtration and dried[7].

-

Data Presentation: Yields and Purity

The yield of this compound can vary depending on the specific sponge specimen, collection site, and season. The following table provides representative data for the isolation process.

| Parameter | Value | Reference |

| Starting Material (Wet Weight) | 1.6 kg | [6] |

| Crude Methanolic Extract | 69 g | [6] |

| Purity (Post-Crystallization) | >98% | Inferred from standard crystallization outcomes |

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and the experimental workflow for this compound isolation.

Signaling Pathways

This compound is a multi-target agent, notably inhibiting the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation. This inhibition, in turn, can induce autophagy. Concurrently, this compound promotes apoptosis through the activation of caspases and subsequent cleavage of PARP. It also acts as a selective inhibitor of CDK4, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Workflow

The isolation of this compound follows a systematic workflow designed to progressively enrich the target compound. The process begins with a comprehensive extraction from the sponge biomass, followed by a selective partitioning to isolate compounds of intermediate polarity. Subsequent chromatographic separation and a final crystallization step yield the pure alkaloid.

Conclusion

This compound stands out as a marine natural product with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further research into its pharmacological properties and potential as a lead compound in drug development. A thorough understanding of its interactions with cellular signaling pathways is critical for elucidating its mechanism of action and exploring its full clinical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. "Isolation and Structural Elucidation of Novel Compounds from Fascaplys" by Suzette Reine Lopez [digitalcommons.coastal.edu]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Fascaplysin: A Technical Guide to its Natural Sources, Biosynthesis, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fascaplysin, a potent marine-derived bis-indole alkaloid, has garnered significant attention within the scientific community for its broad spectrum of biological activities, most notably its profound anti-cancer properties. First isolated in 1988 from the marine sponge Fascaplysinopsis bergquist sp., this planar pentacyclic pigment has demonstrated efficacy against a multitude of cancer cell lines primarily through the inhibition of cyclin-dependent kinase 4 (CDK4).[1][2][3] However, its clinical development has been hampered by dose-limiting toxicity, largely attributed to its structure's ability to intercalate with DNA.[3] This has spurred extensive research into its natural origins, biosynthesis, mechanisms of action, and the synthesis of novel, less toxic analogs. This technical guide provides an in-depth overview of the natural sources of this compound, its proposed biosynthetic pathway, key signaling pathways it modulates, and the experimental protocols used to elucidate its activity.

Natural Sources of this compound and its Analogs

This compound and its structurally related analogs are primarily isolated from marine invertebrates, specifically sponges and tunicates. The limited availability of these compounds from natural sources has driven the development of numerous total synthesis strategies.[4][5] Below is a summary of the known natural sources.

| Compound | Natural Source(s) | Phylum | Reference(s) |

| This compound | Fascaplysinopsis bergquist sp., Fascaplysinopsis reticulata, Hyrtios erecta | Porifera (Sponge) | [3][4][6] |

| Didemnum sp. | Chordata (Tunicate) | [4] | |

| Homothis compound A, B, C | Fascaplysinopsis reticulata | Porifera (Sponge) | [3][6] |

| 3-Bromothis compound | Fascaplysinopsis reticulata, Didemnum sp. | Porifera, Chordata | [7] |

| 10-Bromothis compound | Fascaplysinopsis reticulata, Didemnum sp. | Porifera, Chordata | [8] |

| 3,10-Dibromothis compound | Fascaplysinopsis reticulata | Porifera (Sponge) | [8] |

Proposed Biosynthesis Pathway

The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, a plausible biogenetic pathway has been proposed, suggesting that the core structure is derived from two molecules of L-tryptophan. The pathway likely involves the condensation of tryptamine (B22526) with an indole-3-pyruvic acid derivative to form the characteristic β-carboline structure, which then undergoes further cyclization and oxidation to yield the final pentacyclic this compound core.

Signaling Pathways and Molecular Mechanisms

This compound exerts its potent anti-cancer effects by modulating several critical cellular signaling pathways. Its primary mechanism involves cell cycle arrest, followed by the induction of programmed cell death through apoptosis and autophagy.

CDK4/Cyclin D1 Inhibition and Cell Cycle Arrest

The most well-characterized mechanism of this compound is its selective inhibition of Cyclin-Dependent Kinase 4 (CDK4).[1][7][9] CDK4, in complex with Cyclin D1, phosphorylates the Retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, allowing it to activate genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, this compound prevents pRb phosphorylation, keeping E2F sequestered and effectively arresting the cell cycle in the G1 phase.[1][10]

PI3K/Akt/mTOR Pathway Inhibition

This compound also induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR signaling cascade.[4][11][12] This pathway is a central regulator of cell survival, proliferation, and growth. This compound's inhibitory action on upstream kinases like VEGFR2 leads to reduced activation of PI3K and subsequently Akt.[11][12] The deactivation of Akt prevents the inhibition of pro-apoptotic factors and reduces the activation of mTOR, a key promoter of protein synthesis and cell growth. This dual effect shifts the cellular balance towards apoptosis and autophagy.[4]

Quantitative Bioactivity Data

This compound exhibits potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy, often in the sub-micromolar to low micromolar range.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference(s) |

| HL-60 | Human Promyelocytic Leukemia | 0.7 | 24 h | [4] |

| 0.5 | 48 h | [4] | ||

| A2780 | Ovarian Carcinoma | Not specified, but effective | Not specified | [4] |

| OVCAR3 | Ovarian Carcinoma | Not specified, but effective | Not specified | [4] |

| NCI-H417 | Small Cell Lung Cancer (SCLC) | Mean IC₅₀ = 0.89 (panel) | Not specified | [4] |

| NSCLC cell lines | Non-Small Cell Lung Cancer | Mean IC₅₀ = 1.15 (panel) | Not specified | [4] |

| CDK4/CycD1 (enzyme) | (Kinase Assay) | 0.35 - 0.4 | Not specified | [1][7][9] |

| CDK2 (enzyme) | (Kinase Assay) | > 50 - 500 | Not specified | [1][7][9] |

Experimental Protocols

Due to the low natural abundance of this compound, many studies rely on totally synthetic material.[4][5] The following sections outline the general protocols for its extraction from natural sources and for key in vitro assays used to determine its biological activity.

General Protocol for Isolation from Natural Source

The first isolation of this compound from the Fijian sponge Fascaplysinopsis bergquist sp. provides a representative workflow for its extraction.[3]

-

Extraction: The lyophilized (freeze-dried) sponge material is exhaustively extracted with methanol (MeOH) to pull out a wide range of metabolites.[3]

-

Solvent Partitioning: The crude methanol extract is subjected to a Kupchan partitioning scheme. This involves partitioning the extract between methanol/water and a series of immiscible organic solvents of increasing polarity, typically starting with a nonpolar solvent like carbon tetrachloride (CCl₄) and moving to a more polar one like chloroform (B151607) (CHCl₃).[3]

-

Bioassay-Guided Fractionation: The fraction exhibiting the highest cytotoxicity and antimicrobial activity (in the original isolation, this was the chloroform partition) is selected for further purification.[3]

-

Chromatography: The active fraction is subjected to one or more rounds of chromatography to separate the constituent compounds. This may include size-exclusion chromatography (e.g., Sephadex) followed by high-performance liquid chromatography (HPLC) to yield the pure, pigmented this compound.

Cytotoxicity Determination (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[14]

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 1.5-4 hours.[14][16] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.[13]

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable, metabolically active cells.[13]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

DNA Intercalation Assessment (Fluorescent Intercalator Displacement Assay)

This assay is used to determine if a compound can bind to DNA by displacing a fluorescent dye that is already intercalated into the DNA helix.[17][18]

-

Preparation: A solution containing double-stranded calf thymus DNA and a fluorescent intercalating dye (e.g., thiazole (B1198619) orange or propidium (B1200493) iodide) is prepared in a suitable buffer. The dye exhibits strong fluorescence when bound to DNA.[5][19]

-

Compound Addition: Increasing concentrations of the test compound (this compound) are added to the DNA-dye complex.

-

Fluorescence Measurement: The fluorescence intensity of the solution is monitored after the addition of the compound.

-

Interpretation: If this compound intercalates into the DNA, it will displace the fluorescent dye, causing a measurable decrease in fluorescence intensity.[18] The concentration of this compound required to reduce the fluorescence by 50% (EC₅₀) can be calculated to quantify its DNA binding affinity.[19]

Conclusion and Future Outlook

This compound remains a highly compelling marine natural product. Its potent and selective inhibition of CDK4 establishes it as a valuable molecular probe and a foundational scaffold for anti-cancer drug design.[4] While the toxicity of the parent compound, linked to its planar, DNA-intercalating structure, poses a significant clinical challenge, it also presents a clear directive for medicinal chemists.[3][4] The future of this compound-based therapeutics likely lies in the development of non-planar synthetic analogs that retain CDK4 inhibitory activity but exhibit reduced DNA binding and, consequently, lower systemic toxicity.[2][20] Further exploration of its natural sources and a deeper understanding of its enzymatic biosynthesis could reveal novel analogs and provide biocatalytic tools for generating new, therapeutically viable derivatives.

References

- 1. This compound as a Specific Inhibitor for CDK4: Insights from Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Inhibitory Binding Modes Between the Planar this compound and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of the Marine-Derived Alkaloid this compound and Its Metabolites Homofascaplysins A–C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine-Derived Lead this compound: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of the Marine-Derived Alkaloid this compound and Its Metabolites Homofascaplysins A-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Isolation and Structural Elucidation of Novel Compounds from Fascaplys" by Suzette Reine Lopez [digitalcommons.coastal.edu]

- 9. This compound as a specific inhibitor for CDK4: insights from molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cancer cell growth by cyclin dependent kinase 4 inhibitors synthesized based on the structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of Structure–Activity Relationships of the Marine Alkaloid this compound and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New this compound-based CDK4-specific inhibitors: design, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fascaplysin: A Deep Dive into its Chemical Identity and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent marine-derived alkaloid, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2][3] First isolated in 1988 from the sponge Fascaplysinopsis bergquist sp., this red pigment exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.[4] Its unique pentacyclic structure is central to its mechanism of action, which includes the inhibition of key cellular enzymes and interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological interactions of this compound, with a focus on its role as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor and its influence on the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is a cationic molecule with a rigid, planar pentacyclic ring system based on a 12H-pyrido[1,2-a:3,4-b']diindole framework.[1][5] Its chemical identity is well-characterized, and its physicochemical properties are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for the design of future derivatives.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of the this compound cation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property | Value | Source |

| IUPAC Name | 3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one | PubChem[6] |

| Molecular Formula | C18H11N2O+ | PubChem[6] |

| Molecular Weight (cation) | 271.3 g/mol | PubChem[6] |

| Molecular Weight (chloride salt) | 306.75 g/mol | Santa Cruz Biotechnology[7] |

| CAS Number | 114719-57-2 | Santa Cruz Biotechnology[7] |

| Appearance | Red pigment | Wikipedia[1] |

| Melting Point | Not available for this compound. An intermediate in a synthetic route has a reported melting point of 175–177 °C. | PubMed Central[8] |

| Solubility | Soluble in DMSO and water. | AG Scientific |

| XLogP3 (Computed) | 2.9 | PubChem[6] |

| pKa (Predicted) | Acidic: 12.8, Basic: -2.9 | ChemAxon |

Key Biological Activities and Signaling Pathways

This compound's potent biological effects stem from its ability to interact with multiple intracellular targets. Its planar structure allows it to intercalate into DNA, contributing to its cytotoxicity.[9] However, its more specific interactions with key signaling proteins are of greater interest for targeted drug development.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[3][10] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4, this compound induces a G1 cell cycle arrest, preventing cancer cell proliferation.[10]

Caption: this compound inhibits the CDK4/Cyclin D complex, preventing pRb phosphorylation and blocking the G1/S cell cycle transition.

Modulation of the PI3K/Akt/mTOR Pathway

This compound has also been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade.[9][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound's inhibitory effect on this pathway further contributes to its anticancer properties.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's biological activity. Below are generalized methodologies for key experiments cited in the literature.

CDK4 Kinase Inhibition Assay

This assay is used to determine the in vitro potency of this compound as a CDK4 inhibitor.

Methodology:

-

Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, pRb protein substrate, [γ-32P]ATP, kinase assay buffer, this compound stock solution, phosphocellulose paper, scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, pRb substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution like phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into the pRb substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: A generalized workflow for a CDK4 kinase inhibition assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HL-60) and treat with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound.

Conclusion

This compound remains a molecule of significant interest in the field of drug discovery due to its potent and diverse biological activities. Its well-defined chemical structure and its ability to specifically inhibit key cellular pathways like the CDK4/Cyclin D and PI3K/Akt/mTOR pathways make it a valuable lead compound for the development of novel anticancer therapeutics. Further research, including detailed structure-activity relationship studies and preclinical in vivo evaluation, is warranted to fully explore the therapeutic potential of this compound and its analogs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of this remarkable marine natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and biology of this compound, a potent marine-derived CDK-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of the Marine-Derived Alkaloid this compound and Its Metabolites Homofascaplysins A–C [mdpi.com]

- 5. Recent Advances in the Synthesis of the Marine-Derived Alkaloid this compound and Its Metabolites Homofascaplysins A–C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C18H11N2O+ | CID 73293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. A New Mild Method for Synthesis of Marine Alkaloid this compound and Its Therapeutically Promising Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of cyclin-dependent kinase 4 (Cdk4) by this compound, a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total Syntheses and Preliminary Biological Evaluation of Brominated this compound and Reticulatine Alkaloids and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pursuit of Fascaplysin: A Technical Guide to its Total Synthesis and Natural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a striking red pigment isolated from the marine sponge Fascaplysinopsis bergquist, has captivated the attention of the scientific community for its potent and diverse biological activities.[1][2] This pentacyclic alkaloid, characterized by a planar 12H-pyrido[1,2-a:3,4-b']diindole ring system, has demonstrated significant antimicrobial, antifungal, antiviral, and notably, potent cytotoxic activity against a spectrum of cancer cell lines.[2][3] Its promising profile as a potential therapeutic agent has spurred considerable efforts in the field of synthetic organic chemistry to develop efficient and scalable total syntheses of this compound and its naturally occurring analogs. This technical guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols for seminal syntheses, a comparative analysis of the biological activities of its analogs, and a visualization of its key signaling pathways.

Total Synthesis of this compound: Key Strategies and Methodologies

The scarcity of this compound from its natural source has necessitated the development of robust synthetic routes to enable further biological evaluation and structure-activity relationship (SAR) studies. Over the years, several creative and efficient total syntheses have been reported, each with its own strategic advantages.

The First Total Synthesis: Gribble's Biomimetic Approach

The inaugural total synthesis of this compound was reported by Gribble and coworkers in 1990, laying the groundwork for subsequent synthetic endeavors.[1][4] Their approach was inspired by a plausible biosynthetic pathway.

Experimental Protocol: Gribble's Synthesis of this compound

A key intermediate, 1,2,3,4-tetrahydro-β-carboline, is prepared via the Pictet-Spengler reaction of tryptamine (B22526) and an appropriate aldehyde. Subsequent oxidation yields the aromatic β-carboline core. The synthesis then proceeds through the formation of a key diindole intermediate. The final steps involve a trifluoroacetic acid-mediated ring closure followed by dehydrogenation with palladium on carbon to furnish the pentacyclic core of this compound. The final oxidation to the pyridinium (B92312) salt yields this compound.[4]

-

Step 1: Synthesis of 1-(2-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline: A solution of tryptamine (1.6 g, 10 mmol) and 2-nitrobenzaldehyde (B1664092) (1.51 g, 10 mmol) in methanol (B129727) (50 mL) is stirred at room temperature for 12 hours. The resulting precipitate is filtered and washed with cold methanol to afford the product.

-

Step 2: Aromatization to 1-(2-Nitrophenyl)-β-carboline: The tetrahydro-β-carboline from the previous step is dissolved in a suitable solvent (e.g., toluene) and treated with an oxidizing agent such as manganese dioxide (MnO2) with heating to effect aromatization.

-

Step 3: Reduction of the Nitro Group: The nitro-substituted β-carboline is reduced to the corresponding amine using a standard reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation.

-

Step 4: Ring Closure to form the Pentacyclic Core: The resulting amino-β-carboline is subjected to diazotization followed by an intramolecular cyclization to form the lactam of the this compound core.

-

Step 5: Reduction and Dehydration: The lactam is reduced, and subsequent dehydration yields the fully aromatic pentacyclic system.

-

Step 6: Final Oxidation to this compound: The final product is obtained by oxidation of the dihydropyrido[1,2-a:3,4-b']diindole.

Waldmann's Silver-Catalyzed Cascade Reaction

In a more contemporary approach, Waldmann and colleagues developed an elegant and efficient silver-catalyzed cascade reaction to construct the this compound core.[1][5] This microwave-assisted, one-pot synthesis provides rapid access to the complex scaffold.

Experimental Protocol: Waldmann's Synthesis of this compound

The synthesis commences with a microwave-assisted, silver-catalyzed cascade cyclization of a Boc-protected 3-ethynyl-indole-2-carbaldehyde with an aniline (B41778) derivative.[1][5] This reaction directly furnishes the pentacyclic core. Subsequent oxidation and deprotection/salt formation yield this compound.

-

Step 1: Silver-Catalyzed Cascade Cyclization: To a microwave vial is added Boc-protected 3-ethynyl-indole-2-carbaldehyde (1 equiv), the corresponding aniline (1.2 equiv), silver triflate (AgOTf, 10 mol%), and a suitable solvent (e.g., dioxane). The mixture is irradiated in a microwave reactor at a specified temperature and time.

-

Step 2: Oxidation and Deprotection: The resulting pentacyclic product is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield this compound.

Bharate's Two-Step Synthesis

Recognizing the need for a more scalable and practical route, Bharate and his team devised a concise two-step total synthesis of this compound.[6] This approach is particularly attractive for its operational simplicity and potential for large-scale production.

Experimental Protocol: Bharate's Synthesis of this compound

This efficient synthesis involves a tandem dehydrative condensation between tryptamine and an ortho-halo-substituted glyoxal, followed by a thermal cyclization.

-

Step 1: Tandem Dehydrative Condensation/Dehydrogenation: Tryptamine and an ortho-halophenylglyoxal are heated in a suitable solvent such as acetic acid, often in the presence of a dehydrogenating agent like palladium on carbon, to form the 1-(ortho-halobenzoyl)-β-carboline intermediate.[6]

-

Step 2: Thermal Intramolecular Cyclization: The isolated β-carboline intermediate is then heated at high temperature (e.g., 220 °C) to induce an intramolecular nucleophilic aromatic substitution, leading to the formation of the this compound core.[6]

Synthesis of Natural Analogs

The structural framework of this compound is shared by several natural analogs, including the homofascaplysins and brominated derivatives, which also exhibit significant biological activities.

Homofascaplysins A, B, and C

Homofascaplysins A, B, and C possess a modified pentacyclic core and have demonstrated potent cytotoxicity against L-1210 mouse leukemia cells.[1][2] The synthesis of these analogs often employs strategies similar to those used for this compound, with modifications to the starting materials. For instance, the Gribble group also reported the first total synthesis of homofascaplysins B and C.[1]

Experimental Protocol: Gribble's Synthesis of Homothis compound C

The synthesis of homothis compound C follows a similar pathway to their this compound synthesis, with the key difference being the use of a different indole (B1671886) derivative in the initial steps to introduce the additional carbon atom in the E ring.[1]

Brominated this compound Analogs

Naturally occurring brominated analogs, such as 3-bromothis compound and 10-bromothis compound, have shown enhanced or differential biological activity compared to the parent compound.[3] Their synthesis typically involves the use of brominated starting materials in established synthetic routes. The two-step method developed by Zhu and others is particularly amenable to the synthesis of these halogenated derivatives.[3]

Experimental Protocol: Synthesis of 3-Bromothis compound

The synthesis can be achieved by reacting tryptamine with 2-bromo-5-chlorophenylglyoxal in the first step, followed by thermal cyclization. Alternatively, direct bromination of a suitable intermediate or this compound itself can be employed, though this may lead to issues with regioselectivity.[3]

Quantitative Data on Biological Activity

The potent cytotoxicity of this compound and its analogs is a key driver of the research in this area. The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and selected natural analogs against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HL-60 (Leukemia) | 0.5 - 1.3 | [6] |

| A549 (Lung) | 1.15 | [6] | |

| BGC-823 (Gastric) | <10 | [6] | |

| CT-26 (Colon) | <10 | [6] | |

| Bel-7402 (Liver) | <10 | [6] | |

| A2780 (Ovarian) | - | [6] | |

| OVCAR3 (Ovarian) | - | [6] | |

| C6 (Glioma) | 0.5 | [6] | |

| LNCaP (Prostate) | 0.54 | [6] | |

| SCLC (Small Cell Lung Cancer) | 0.89 (mean) | [6] | |

| Sk-Mel-28 (Melanoma) | - | [6] | |

| 3-Bromothis compound | C6 (Glioma) | More potent than this compound | [3] |

| Sk-Mel-28 (Melanoma) | - | [7] | |

| 10-Bromothis compound | C6 (Glioma) | More potent than this compound | [3] |

| 3,10-Dibromothis compound | Prostate Cancer Cells | High Selectivity | [8] |

Signaling Pathways and Experimental Workflows

This compound exerts its potent anticancer effects through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new, more effective, and less toxic analogs.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

One of the primary mechanisms of action of this compound is its selective inhibition of cyclin-dependent kinase 4 (CDK4).[6][9] CDK4, in complex with cyclin D, plays a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (pRb) and allowing the cell to progress into the S phase. By inhibiting CDK4, this compound induces a G1 cell cycle arrest, thereby halting cancer cell proliferation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][6] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis and autophagy in cancer cells.

Experimental Workflow for Total Synthesis

The general workflow for the total synthesis of this compound and its analogs involves several key stages, from the initial design and synthesis of precursors to the final purification and characterization of the target molecule.

Conclusion

The total synthesis of this compound and its natural analogs remains an active and important area of research. The development of efficient, scalable, and versatile synthetic routes is paramount for advancing our understanding of the therapeutic potential of this remarkable class of marine alkaloids. The synthetic strategies and detailed protocols outlined in this guide, coupled with the growing body of data on their biological activities and mechanisms of action, provide a solid foundation for the future design and development of novel this compound-based anticancer agents with improved efficacy and safety profiles. The continued exploration of the chemical space around the this compound scaffold holds immense promise for the discovery of next-generation cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Syntheses and Preliminary Biological Evaluation of Brominated this compound and Reticulatine Alkaloids and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Marine-Derived Lead this compound: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound as a specific inhibitor for CDK4: insights from molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Fascaplysin Derivatives: A Deep Dive into Structure-Activity Relationships for Next-Generation Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine alkaloid fascaplysin, a potent inhibitor of cyclin-dependent kinase 4 (CDK4), has long been a promising scaffold for the development of novel anticancer therapeutics.[1][2] However, its clinical translation has been hampered by issues of toxicity, largely attributed to its planar structure which facilitates DNA intercalation.[2] This has spurred extensive research into the synthesis and evaluation of novel this compound derivatives with improved efficacy, selectivity, and reduced off-target effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these emerging derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Biological Activity

The antiproliferative activity and target engagement of a wide array of this compound derivatives have been evaluated against various cancer cell lines and kinases. The following tables summarize the key quantitative data, providing a comparative analysis of their potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| This compound | - | HL-60 (Leukemia) | 0.5 (48h) | [1] |

| LNCaP (Prostate) | 0.54 | [3] | ||

| SCLC (Small Cell Lung Cancer) | 0.89 (mean) | [3] | ||

| NSCLC (Non-Small Cell Lung Cancer) | 1.15 | [3] | ||

| HeLa (Cervical) | 1.03 | [4] | ||

| 3-Bromothis compound | Bromo substitution at C3 | Sk-Mel-28 (Melanoma) | Highly effective | [1] |

| 3,10-Dibromothis compound | Di-bromo substitution at C3 and C10 | Prostate Cancer Cells | High selectivity | [5] |

| CA199 | Non-planar tryptamine (B22526) derivative | Various Cancer Cell Lines | 10-40 | [6] |

| CA224 | Non-planar tryptamine derivative | Various Cancer Cell Lines | Low micromolar | [1] |

| Compound 6c | Tetrahydro-β-carboline analog | HeLa (Cervical) | 1.03 | [4] |

| Compound 28 | Modified B, C, and D rings | NCI-H187 (Lung), KB (Oral) | Equivalent to ellipticine | [1] |

| Compounds 34-39 | Four-ring modified analogs | A549, BGC-823, CT-26, Bel-7402 | < 10 | [3] |

Table 2: Kinase Inhibition and DNA Intercalation Activity of this compound and its Derivatives

| Compound | Target/Assay | IC50/EC50 | Reference |

| This compound | CDK4 | 0.35 µM | [7] |

| CDK4/cyclin D1 | 0.4 µM | [8] | |

| CDK2 | 500 µM | [8] | |

| DNA Intercalation | High affinity | [9] | |

| 3,10-Dibromothis compound | DNA Intercalation | Reduced activity | [5] |

| 6-tert-Butylthis compound | DNA Intercalation | Significantly decreased | [2] |

| CA199 | CDK4-cyclin D1 | 20 µM | [6] |

| CDK2 | > 500 µM | [6] | |

| DNA Intercalation | No interaction | [6] |

Key Structure-Activity Relationship Insights

The accumulated data reveals several critical insights into the SAR of this compound derivatives:

-

Planarity and DNA Intercalation: The planar nature of the this compound core is a major contributor to its cytotoxicity via DNA intercalation.[2] The development of non-planar analogs, such as tetrahydro-β-carbolines and other tryptamine derivatives, has successfully reduced or eliminated DNA binding, leading to improved selectivity for kinase targets.[4][6]

-

Substitution on the this compound Core:

-

Halogenation: The introduction of halogen atoms, particularly bromine, at the C3 and C10 positions can enhance anticancer activity and selectivity.[5] 3,10-dibromothis compound, for instance, exhibits high selectivity for prostate cancer cells.[5]

-

Bulky Substituents: The addition of bulky groups, such as a tert-butyl group at the C6 position, can significantly decrease DNA intercalation while only slightly reducing cytotoxicity, suggesting a decoupling of these two effects.[2]

-

-

CDK4 Selectivity: this compound itself shows remarkable selectivity for CDK4 over other CDKs like CDK2.[8] This selectivity is attributed to specific interactions within the ATP-binding pocket of CDK4.[8][10] Non-planar derivatives have been designed to maintain or even improve this selectivity.[6]

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound and its derivatives are primarily mediated through the inhibition of key signaling pathways involved in cell cycle progression and survival.

Caption: CDK4/Cyclin D1 inhibition by this compound derivatives.

This compound derivatives inhibit the CDK4/Cyclin D1 complex, preventing the phosphorylation of the retinoblastoma protein (pRb).[10][11] This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, leading to G1 cell cycle arrest and preventing cell proliferation.[6][11][12]

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

This compound has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism.[1][13][14] This inhibition can lead to the induction of both apoptosis and autophagy in cancer cells.[1][13]

Caption: A general experimental workflow for SAR studies.

The structure-activity relationship studies of this compound derivatives typically follow a systematic workflow, from the rational design and synthesis of new compounds to their comprehensive biological evaluation and subsequent lead optimization.

Detailed Experimental Protocols

1. General Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives is the two-step process involving the reaction of substituted tryptamines with substituted acetophenones.[5]

-

Step 1: Formation of 1-Benzoyl-β-carboline Intermediate: A substituted tryptamine is reacted with a substituted 2-iodoacetophenone (B8806993) in the presence of iodine in a solvent like DMSO at elevated temperatures (e.g., 110°C).[15]

-

Step 2: Intramolecular Quaternization: The resulting 1-benzoyl-β-carboline intermediate is then heated at a higher temperature (e.g., 220°C) to induce intramolecular quaternization, followed by acidification with HCl to yield the this compound derivative.[15] For thermolabile derivatives, a low-temperature UV quaternization method has been developed.[2]

2. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16][17]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[18]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).[18]

-

MTT Addition: An MTT solution (e.g., 2 mg/mL) is added to each well, and the plates are incubated for a few hours (e.g., 1.5 hours) at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[18]

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[18] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

3. CDK4 Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against CDK4 is often determined using a mobility shift assay.[4]

-

Reaction Mixture: The assay is typically performed in a kinase base buffer (e.g., 50.0 mmol/L HEPES, pH 7.5, 5 mM MgCl2, 1 mmol DTT, 0.0015% Brij-35).

-

Enzyme and Substrate: Recombinant CDK4/CycD3 enzyme and a kinase substrate peptide are used.

-

Inhibition Assay: The this compound derivatives are incubated with the enzyme and substrate in the presence of ATP.

-

Detection: The extent of substrate phosphorylation is measured, often by detecting a shift in the mobility of the substrate on a gel or through other detection methods. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.

4. DNA Intercalation Assay

A common method to assess the DNA intercalating ability of this compound derivatives is the fluorescent intercalator displacement assay.[5][19]

-

Principle: This assay measures the displacement of a fluorescent DNA intercalator, such as thiazole (B1198619) orange or propidium (B1200493) iodide, from double-stranded DNA by the test compound.

-

Procedure: A solution containing double-stranded DNA and the fluorescent intercalator is prepared. The this compound derivative is then added at various concentrations.

-

Measurement: The decrease in fluorescence intensity, which corresponds to the displacement of the fluorescent dye by the test compound, is measured using a fluorometer.

-

Analysis: The half-maximal effective concentration (EC50) for DNA intercalation is calculated. A higher EC50 value indicates lower DNA intercalating activity.[5]

Conclusion and Future Directions

The study of the structure-activity relationships of novel this compound derivatives has significantly advanced our understanding of how to modulate the biological activity of this potent marine alkaloid. The development of non-planar analogs and the strategic substitution on the this compound core have proven to be effective strategies for reducing DNA intercalation-mediated toxicity while maintaining or enhancing anticancer potency and selectivity. Future research will likely focus on further refining these derivatives to optimize their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing clinically viable anticancer agents based on the this compound scaffold. The detailed methodologies and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to this promising area of drug discovery.

References

- 1. Marine-Derived Lead this compound: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Mild Method for Synthesis of Marine Alkaloid this compound and Its Therapeutically Promising Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of the Inhibitory Binding Modes Between the Planar this compound and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Structure–Activity Relationships of the Marine Alkaloid this compound and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cancer cell growth by cyclin dependent kinase 4 inhibitors synthesized based on the structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a Specific Inhibitor for CDK4: Insights from Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA binding properties of the marine sponge pigment this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cyclin-dependent kinase 4 (Cdk4) by this compound, a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. researchgate.net [researchgate.net]

Fascaplysin: A Deep Dive into its Mechanism as a Selective CDK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent pentacyclic alkaloid isolated from marine sponges of the genus Fascaplysinopsis, has garnered significant attention in the field of oncology for its selective inhibition of Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with its regulatory partner Cyclin D, plays a pivotal role in the G1 phase of the cell cycle, governing the transition from a quiescent to a proliferative state.[3][4] Dysregulation of the CDK4/Cyclin D axis is a common feature in a multitude of human cancers, making it a prime target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a CDK4 inhibitor, detailing its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.

Biochemical Activity and Selectivity

This compound exerts its anti-proliferative effects through direct inhibition of the kinase activity of the CDK4/Cyclin D complex. Molecular modeling studies suggest that this compound binds to the ATP-binding pocket of CDK4.[1][3] A key feature contributing to its selectivity is the presence of a positively charged iminium nitrogen in its planar, aromatic structure, which is thought to interact favorably with the CDK4 active site.[3][5]

The remarkable selectivity of this compound for CDK4 over other closely related kinases is a defining characteristic. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Kinase | IC50 (µM) | Reference(s) |

| CDK4 | 0.35 - 0.4 | [6][5][7] |

| CDK1 | >100 | [7] |

| CDK2 | >50 (approx. 500) | [3][5][7] |

| CDK5 | 20 | [7] |

| CDK6 | 3.4 | [3] |

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various cyclin-dependent kinases, highlighting its potent and selective inhibition of CDK4.

Cellular Mechanism of Action

The inhibition of CDK4 by this compound initiates a cascade of events within the cell, ultimately leading to cell cycle arrest and, in many cases, apoptosis.

G0/G1 Cell Cycle Arrest

A hallmark of CDK4 inhibition is the arrest of the cell cycle in the G0/G1 phase.[1][2][8] By inhibiting CDK4, this compound prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb).[1][3] Hypo-phosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[3] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.[7][8]

Induction of Apoptosis

Beyond cytostatic effects, this compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[8][9][10] The apoptotic cascade can be initiated through both intrinsic and extrinsic pathways. This compound treatment has been associated with the cleavage of PARP-1 and the activation of caspases, key executioners of apoptosis.[10][11] In some cellular contexts, this compound-induced apoptosis is linked to the generation of reactive oxygen species (ROS).[7][8]

Interaction with Other Signaling Pathways

Recent studies have revealed that the anti-cancer activity of this compound is not solely dependent on CDK4 inhibition but also involves the modulation of other critical signaling pathways. Notably, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell growth, survival, and proliferation.[10][11] This dual-pronged attack on key cancer-promoting pathways may contribute to its potent anti-neoplastic effects.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Figure 1: CDK4/Cyclin D Signaling Pathway and this compound's Point of Intervention. This diagram illustrates the normal progression of the G1 phase of the cell cycle, driven by the CDK4/Cyclin D complex, and how this compound intervenes to induce G1 arrest.

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay. This flowchart outlines the key steps involved in a typical kinase assay used to determine the inhibitory potency of a compound like this compound against CDK4.

Figure 3: Experimental Workflow for Cell Cycle Analysis using Flow Cytometry. This diagram details the procedural steps for assessing the effect of this compound on the cell cycle distribution of cancer cells.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the existing findings, the following are generalized protocols for key experiments.

In Vitro CDK4/Cyclin D1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration near the Km for CDK4)

-

Substrate (e.g., a synthetic peptide derived from the Retinoblastoma protein)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the kinase buffer, the substrate, and the diluted this compound or vehicle control (DMSO).

-

Add the recombinant CDK4/Cyclin D1 enzyme to initiate the reaction.

-

Add ATP to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands out as a highly selective and potent inhibitor of CDK4, a key regulator of the cell cycle. Its mechanism of action, centered on the induction of G0/G1 arrest and the promotion of apoptosis, underscores its potential as a valuable tool for cancer research and a promising lead for the development of novel anti-cancer therapeutics. The additional inhibitory effects on pro-survival signaling pathways such as PI3K/AKT/mTOR further enhance its appeal. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further investigation into the multifaceted activities of this remarkable marine natural product. As our understanding of the intricate signaling networks that govern cancer cell proliferation continues to grow, the targeted approach offered by this compound holds significant promise for the future of oncology.

References

- 1. Inhibition of cyclin-dependent kinase 4 (Cdk4) by this compound, a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine-Derived Lead this compound: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Specific Inhibitor for CDK4: Insights from Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the Inhibitory Binding Modes Between the Planar this compound and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a specific inhibitor for CDK4: insights from molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Alkaloids of this compound are effective conventional chemotherapeutic drugs, inhibiting the proliferation of C6 glioma cells and causing their death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Fascaplysin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of fascaplysin, a marine-derived bis-indole alkaloid. This compound and its derivatives have emerged as promising candidates in the search for new antimicrobial agents, exhibiting potent activity against a range of bacteria, including multidrug-resistant strains. This document consolidates quantitative data on its activity, details key experimental protocols, and visualizes associated mechanisms and workflows to support ongoing research and development efforts in this field.

Quantitative Antibacterial Activity of this compound and Its Derivatives

The antibacterial efficacy of this compound and its synthetic analogs has been evaluated against a variety of bacterial species. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented in the following tables are collated from multiple studies and highlight the potent activity of these compounds, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Methicillin-Susceptible) | 0.0075 - 0.78 | [1][2] |

| Staphylococcus aureus | MRSA (ATCC 43300) | 0.78 | [2][3] |

| Staphylococcus epidermidis | 0.0075 | [1] | |

| Enterococcus faecalis | ≥ 8 | [1] | |

| Enterococcus faecium | (Vancomycin-Susceptible) | 1 | [1] |

| Enterococcus faecium | VRE | 1 | [1] |

| Bacillus subtilis | 0.024 - 12.5 | [4] | |

| Streptococcus pneumoniae | 0.049 - 50 | [4] | |

| Mycobacterium smegmatis | Not specified | [5] | |

| Escherichia coli | (ATCC 25922) | 12.5 | [2][3] |

Table 2: Comparative MICs of this compound Derivatives against Gram-Positive Bacteria

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | B. subtilis | S. pneumoniae | Reference |

| This compound | 0.78 | 0.78 | 0.024-12.5 | 0.049-50 | [2][4] |

| 3-bromothis compound | Increased activity | Not specified | Not specified | Not specified | [5] |

| 10-bromothis compound | Increased activity | Not specified | Not specified | Not specified | [5] |

| 3,10-dibromothis compound | Increased activity | Not specified | Not specified | Not specified | [5] |

| 9-phenylthis compound | Increased activity | Not specified | Not specified | Not specified | [6] |

| Derivative 59 | Not specified | 0.20 | Not specified | Not specified | [2] |

| Derivative B8 | Not specified | 0.049 | Not specified | Not specified | [4][7] |

| Derivative 18 | Not specified | 0.098 | Not specified | Not specified | [8] |

Table 3: Comparative MICs of this compound Derivatives against Gram-Negative Bacteria

| Compound | Escherichia coli (ATCC 25922) | Reference |

| This compound | 12.5 | [2] |

| Derivative 59 | 1.56 | [2] |

| Derivative 60 | 1.56 | [2] |

Experimental Protocols

The determination of the antibacterial spectrum of this compound and its derivatives relies on standardized and reproducible experimental protocols. The following section details the methodology for the most critical assay: the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

-

This compound or its derivatives (stock solution of known concentration)

-

96-well microtiter plates (flat-bottom)[9]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial culture medium[11]

-

Bacterial inoculum, standardized to approximately 5 x 10^5 CFU/mL[10]

-

Sterile pipette tips and multichannel pipettes

-

Incubator (37°C)

-

Plate reader (optional, for quantitative growth assessment)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a serial twofold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate. b. Add 100 µL of broth to all wells of the microtiter plate. c. Add 100 µL of the this compound stock solution to the first well of each row designated for a specific bacterial strain, creating a 1:2 dilution. d. Transfer 100 µL from the first well to the second well, mix by pipetting up and down, and repeat this serial dilution process across the plate to create a range of concentrations. Discard 100 µL from the last well in the series.

-

Inoculation: a. Prepare a bacterial inoculum from a fresh culture (18-24 hours old) suspended in broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. c. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. d. Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

-

Controls: a. Positive Control: Include wells containing only the broth medium and the bacterial inoculum to ensure the viability of the bacteria and to serve as a reference for visible growth. b. Negative Control: Include wells containing only the broth medium to check for contamination.

-

Incubation: a. Cover the microtiter plate and incubate at 37°C for 16-24 hours in ambient air.[10]

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (i.e., bacterial growth). b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.[10] c. Optionally, the optical density (OD) at 600 nm can be measured using a plate reader for a more quantitative assessment of bacterial growth.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Antibacterial Mechanisms of this compound

Caption: Proposed antibacterial mechanisms of action for this compound.

Discussion and Future Directions

This compound and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. The unique five-ring coplanar backbone of this compound is crucial for its antimicrobial action.[8] Modifications to the this compound structure, such as the introduction of substituents at various positions, have been shown to enhance its potency and broaden its spectrum of activity.[5]

The proposed mechanisms of action for this compound are multifaceted, involving the inhibition of bacterial cell division by targeting the FtsZ protein, intercalation into bacterial DNA, and the disruption of the bacterial cell wall and membrane.[4][7][8] This multi-target profile is advantageous as it may reduce the likelihood of the development of bacterial resistance.

While the in vitro data are promising, further research is required to optimize the pharmacokinetic properties and reduce the cytotoxicity of this compound derivatives to improve their therapeutic index.[5] In vivo studies are also crucial to validate the efficacy of these compounds in treating bacterial infections. The exploration of synergistic effects with existing antibiotics could also open new avenues for the clinical application of this compound-based therapies.

References

- 1. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylthis compound and Its Analogs | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Marine-Derived Lead this compound: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design and synthesis of this compound derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound derivatives binding to DNA via unique cationic five-ring coplanar backbone showed potent antimicrobial/antibiofilm activity against MRSA in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Fascaplysin's Anti-Inflammatory Potential: A Technical Guide for Researchers

Introduction

Fascaplysin, a β-carboline alkaloid isolated from marine sponges of the genus Fascaplysinopsis, has garnered significant attention primarily for its potent anti-cancer properties.[1] Its principal mechanism of action is the selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, leading to G1 phase arrest in cancer cells.[2] While the bulk of research has focused on its applications in oncology, emerging evidence on the role of CDK4/6 in inflammatory processes suggests a compelling, yet underexplored, potential for this compound as an anti-inflammatory agent. This guide provides a framework for the initial investigation of this compound's anti-inflammatory capabilities, detailing proposed experimental protocols, data interpretation, and the exploration of underlying molecular mechanisms.

Rationale for Anti-Inflammatory Investigation

The rationale for investigating this compound's anti-inflammatory potential is rooted in the function of its primary target, CDK4. Beyond cell cycle regulation, CDK4 and CDK6 are implicated in immune responses and inflammation. Inhibition of CDK4/6 has been shown to reduce the expression of inflammatory markers, decrease macrophage infiltration, and exert chondroprotective effects in arthritis models.[3][4] For instance, CDK4/6 inhibitors can suppress the production of inflammatory mediators like MMP-3 in synovial fibroblasts by destabilizing the JUN protein, a component of the pro-inflammatory AP-1 transcription factor.[4] Furthermore, CDK inhibitors have been observed to promote the resolution of inflammation by inducing apoptosis in neutrophils.[5] Given that this compound is a potent CDK4 inhibitor, it is plausible that it could exhibit similar anti-inflammatory effects.

Proposed Experimental Investigations

To systematically evaluate the anti-inflammatory potential of this compound, a phased approach involving in vitro screening followed by in vivo validation is proposed.

Phase 1: In Vitro Screening of Anti-Inflammatory Activity

The initial phase focuses on assessing the direct effects of this compound on key inflammatory mediators in a controlled cellular environment. The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a standard model for these investigations.[6]

1. Assessment of Nitric Oxide (NO) Production

-

Objective: To determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[7]

-

Methodology: Griess Assay

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying non-cytotoxic concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.[8]

-

2. Quantification of Pro-Inflammatory Cytokines

-